molecular formula C4H3N3O4 B1222747 Oxonic Acid CAS No. 937-13-3

Oxonic Acid

Cat. No. B1222747
CAS RN: 937-13-3
M. Wt: 157.08 g/mol
InChI Key: RYYCJUAHISIHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxonic acid is a uricase inhibitor that prevents metabolism and excretion of uric acid . It has been used for the inhibition of 5-fluorouracil-induced gastrointestinal toxicity without the loss of its antitumor activity in rats . It has also been used to induce hyperuricemia in rats, as it inhibits uric acid metabolism .


Synthesis Analysis

Oxonic acid is used in the study of hyperuricemia, a metabolic disorder characterized by an excessively increased serum urate concentration . The administration of a uricase inhibitor, such as oxonic acid, is a commonly used method to induce mild hyperuricemia .


Molecular Structure Analysis

The molecular formula of Oxonic acid is C4H3N3O4 . The molecular weight is 157.08 g/mol . The IUPAC name is 4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid .


Chemical Reactions Analysis

Oxonic acid is known to inhibit the enzyme DNA gyrase . It also acts as a dopamine reuptake inhibitor . The mechanism of action of oxonic acid involves the inhibition of the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU .

Scientific Research Applications

Cancer Treatment: Enhancing Chemotherapy Efficacy

Oteracil is a key component in the chemotherapy medication Teysuno™, which contains tegafur (a prodrug of 5-fluorouracil) and gimeracil. Oteracil’s role is to inhibit the action of the enzyme phosphoribosyl pyrophosphate amidotransferase, which reduces the gastrointestinal toxicity of tegafur without affecting its antitumor activity . This combination is used for treating advanced gastric cancer when given with cisplatin .

Maintenance Therapy in Advanced Gastric Cancer

In the context of maintenance chemotherapy (MCT) after first-line therapy, Oteracil is used in combination with tegafur and gimeracil. This combination has been studied for its efficacy and safety in stage IV gastric cancer, showing promising results in prolonging progression-free survival and overall survival .

Hyperuricemia and Renal Damage Prevention

Oxonic acid has been studied for its potential in preventing hyperuricemia-induced renal damage. In a study, probiotic supplements were used to prevent oxonic acid-induced hyperuricemia and renal damage, highlighting the compound’s role in medical research related to kidney health .

Pharmacokinetics and Drug Transporters

Research has explored the effects of hyperuricemia on the expression of kidney drug transporters and the pharmacokinetics of several substrate drugs. Oxonic acid, as a uricase inhibitor, is used to establish animal models of hyperuricemia to study these effects, which are crucial for understanding drug disposition in patients with elevated uric acid levels .

Second-Line Treatment in Cardiac Carcinoma

Oteracil, as part of a combination therapy with tegafur and gimeracil, has been evaluated for its clinical effect in second-line treatment of advanced cardiac carcinoma. The combination aims to improve clinical outcomes and decrease adverse reactions in patients .

Gut Microbiota and Uric Acid Excretion

The excretion of uric acid in chronic kidney disease relies significantly on gut uricolysis by gut microbiota. Oxonic acid’s role in inducing hyperuricemia is used to study the therapeutic potential of probiotics in reducing systemic uric acid concentrations and providing benefits against hyperuricemia-induced renal damage .

Safety And Hazards

Oxonic acid may be harmful if swallowed . It may cause severe skin burns and eye damage . It may be harmful if inhaled and may cause respiratory irritation . It is toxic to aquatic life and may have long-lasting effects .

Future Directions

Mouse models of hyperuricemia have been widely used to provide valuable insights into urate biology but do not yet reliably and consistently simulate the urate-mediated hyperuricemia that occurs in humans . A key challenge is to develop uricase-disabled model mice that can survive with increased urate levels and remain healthy and fertile . Community-wide efforts are needed to reach consensus about the definition of hyperuricemia in mice, to develop protocols for generating suitable models of hyperuricemia and to adhere to a standard protocol for urate measurements .

properties

IUPAC Name

4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4/c8-2(9)1-5-3(10)7-4(11)6-1/h(H,8,9)(H2,5,6,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYCJUAHISIHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048358
Record name Oteracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Oteracil's main role within Teysuno is to reduce the activity of 5-FU within normal gastrointestinal mucosa, and therefore reduce's gastrointestinal toxicity. It functions by blocking the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the production of 5-FU.
Record name Oteracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oxonic Acid

CAS RN

937-13-3
Record name Oteracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oteracil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oteracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03209
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oteracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTERACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VT6420TIG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxonic Acid
Reactant of Route 2
Reactant of Route 2
Oxonic Acid
Reactant of Route 3
Oxonic Acid
Reactant of Route 4
Oxonic Acid
Reactant of Route 5
Oxonic Acid
Reactant of Route 6
Oxonic Acid

Citations

For This Compound
2,070
Citations
T Shirasaka, Y Shimamoto, M Fukushima - Cancer Research, 1993 - AACR
… , we treated rats ip with the same dose of oxonic acid and 5-FU. As also shown in the Tables 2 and 3, there were no differences in the three tissues in the inhibitory effects of oxonic acid …
Number of citations: 409 aacrjournals.org
FE Garcia-Arroyo, G Gonzaga, I Munoz-Jimenez… - PloS one, 2018 - journals.plos.org
… We confirmed that oxonic acid-induced hyperuricemia produced hypertension and renal … and intrarenal UA accumulation induced by oxonic acid. The hypouricemic effect conferred by …
Number of citations: 73 journals.plos.org
A Eräranta, V Kurra, AM Tahvanainen… - Journal of …, 2008 - journals.lww.com
… PRA and aldosterone concentration in the oxonic acid model is lacking. Therefore, the present study aimed to examine the effects of oxonic acid-induced hyperuricemia on components …
Number of citations: 53 journals.lww.com
AA Dera, P Rajagopalan, MA Alfhili, I Ahmed… - …, 2020 - Wiley Online Library
… Herein, we report Thymoquinone (Tq) as an active constituent of Nigella sativa to have renal protective effective against oxonic acid (OA)‐induced hyperuricemia, hypertension, and …
Number of citations: 29 iubmb.onlinelibrary.wiley.com
GJ Peters, P Noordhuis, ABP Van Kuilenburg… - Cancer chemotherapy …, 2003 - Springer
… Since oxonic acid does not … Oxonic acid does not affect the pharmacokinetics of 5-FU [22]. We describe here the pharmacokinetics of the constituents of S-1 (FT, CDHP and oxonic acid) …
Number of citations: 55 link.springer.com
RK Pike - Organic Magnetic Resonance, 1976 - Wiley Online Library
On the structure of oxonic acid - Pike - 1976 - Organic Magnetic Resonance - Wiley Online Library … On the structure of oxonic acid … 1 H nmr spectra of some derivatives of oxonic …
ES Canellakis, PP Cohen - Journal of Biological Chemistry, 1955 - Elsevier
In the course of studies on the chemical structure of purines, Fischer and Ach (1) reported that the chemical oxidation of either l-methyl-or 7-methyluric acid yields 3-methylallantoin, …
Number of citations: 32 www.sciencedirect.com
K Liu, D Zhong, H Zou, X Chen - Journal of pharmaceutical and biomedical …, 2010 - Elsevier
… The mixture was then incubated at 60 C for 20 min to accomplish the decarboxylation of oxonic acid. The reaction solution was evaporated to dryness at 40 C under nitrogen. …
Number of citations: 38 www.sciencedirect.com
TF Yu, AB Gutman, L Berger… - American Journal of …, 1971 - journals.physiology.org
… was used to separate uric acid and oxonic acid, their … by comparison with standard uric acid and oxonic acid solutions. … Oxonic acid was then eluted with 0.1 N HCI. The eluted uric acid …
Number of citations: 39 journals.physiology.org
MA Eiteman, RM Gordillo, ML Cabrera - Fresenius' journal of analytical …, 1994 - Springer
… to quantify oxonic acid, allantoin, creatine, uric acid, xanthine and hypoxanthine in poultry manure samples. In a representative sample of fresh poultry manure, oxonic acid, allantoin, …
Number of citations: 27 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.